molecular formula C16H14FN5O2S2 B2530839 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286703-91-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2530839
CAS RN: 1286703-91-0
M. Wt: 391.44
InChI Key: IDDLSOLOJCCLGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C26H28N6O3S2 . It is also known as Mirabegron EP Impurity D .


Molecular Structure Analysis

The molecular weight of the compound is 536.67 g/mol . The compound contains several functional groups including thiazol-2-yl, azetidine-3-carboxamide, and 4-fluorobenzo[d]thiazol-2-yl .


Physical And Chemical Properties Analysis

The compound is a light yellow to yellow solid . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antibacterial and Antiviral Agents

A series of studies have demonstrated the potential of compounds structurally related to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide in combating bacterial infections and exploring antiviral properties. For example, the synthesis of azetidinone derivatives has shown promising antibacterial and antifungal activities, providing a basis for further exploration in the development of new antimicrobial agents (Samadhiya, Sharma, & Srivastava, 2013). Additionally, compounds with similar structures have been evaluated for their antitumor screening, indicating a broader spectrum of pharmacological activities (Becan & Wagner, 2008).

Pharmacokinetic Studies

The use of 19F-nuclear magnetic resonance (NMR) spectroscopy has been extensive in drug discovery programs to support the selection of candidates for further development. For instance, studies on compounds structurally related to this compound have provided valuable data on their metabolic fate and excretion balance, essential for understanding their pharmacokinetic properties (Monteagudo et al., 2007).

Antitumor Activity

The exploration of new chemotherapeutic agents has led to the synthesis of various compounds, including those related to this compound, with significant antitumor activity. Novel derivatives have been synthesized and tested in vivo, demonstrating potent cytotoxicity against cancer cell lines, which is crucial for the development of new anticancer therapies (Deady et al., 2005).

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S2/c17-10-2-1-3-11-13(10)20-16(26-11)22-5-8(6-22)14(24)21-15-19-9(7-25-15)4-12(18)23/h1-3,7-8H,4-6H2,(H2,18,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLSOLOJCCLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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